molecular formula C12H19NO2 B1288999 Tert-butyl 3-ethynylpiperidine-1-carboxylate CAS No. 664362-16-7

Tert-butyl 3-ethynylpiperidine-1-carboxylate

Cat. No. B1288999
M. Wt: 209.28 g/mol
InChI Key: IJHRDEPFBAXIMW-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethynylpiperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. While the specific compound is not directly mentioned in the provided papers, related compounds such as tert-butyl 4-oxopiperidine-1-carboxylate and its derivatives are frequently used in the synthesis of small molecule drugs, including anticancer agents and potential treatments for depression and cerebral ischemia .

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, is synthesized from commercially available piperidin-4-ylmethanol through a four-step process with a high total yield of 71.4% . Similarly, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is synthesized from 4-methylpyridinium through a series of steps including SN2 substitution, borohydride reduction, oxidation, and acylation, with a total yield of 80.2% .

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by spectroscopic methods such as FTIR, 1H, and 13C NMR, and confirmed by X-ray crystallographic analysis. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed to crystallize in the triclinic space group with specific cell parameters, and the proline ring in the structure adopts an envelope conformation . The crystal structure of another compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

The tert-butyl 4-oxopiperidine-1-carboxylate derivatives undergo various chemical reactions. For example, they react with L-selectride to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield . The Mitsunobu reaction followed by alkaline hydrolysis affords the corresponding trans isomers . Additionally, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone can be reacted with BuLi and subsequently with BrCH2CH=CRR' to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 3-ethynylpiperidine-1-carboxylate can be inferred from related compounds. These compounds typically exhibit properties suitable for use as intermediates in organic synthesis. For example, tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate forms a porous three-dimensional network with hydrophobic channels in its crystal structure . The thermal, X-ray, and DFT analyses of tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate derivatives provide insights into their stability and potential intramolecular interactions .

Scientific Research Applications

Environmental Science and Pollution Studies

Tert-butyl compounds have been extensively studied for their environmental occurrence, fate, and toxicological impacts. For instance, synthetic phenolic antioxidants (SPAs), which include tert-butyl derivatives, are widely used in industrial applications to prolong product shelf life. Studies have focused on the environmental presence of SPAs, revealing their detection in various matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. These compounds have been found in human tissues and fluids, indicating widespread exposure. The research underscores the need for future studies on the contamination, environmental behavior, and toxicity of novel SPAs, as well as the development of safer alternatives with lower environmental impact (Liu & Mabury, 2020).

Organic Synthesis and Chemical Applications

Tert-butyl compounds play a crucial role in organic synthesis, serving as precursors or intermediates in the production of various chemicals. For example, the etherification of glycerol with tert-butyl alcohol leads to the formation of mono-, di-, and tri- tert-butyl glycerol ethers. These ethers have various applications, including their potential use in biodiesel production and as green solvents. Research in this area focuses on optimizing reaction conditions and exploring new catalysts to enhance yield and selectivity (Palanychamy et al., 2022).

Environmental Remediation Techniques

The removal of tert-butyl compounds from the environment, particularly water sources, has been a significant area of research. Adsorption techniques have been explored extensively, with various adsorbents being tested for their efficacy in removing compounds like methyl tert-butyl ether (MTBE) from aqueous solutions. This research is crucial for addressing water pollution caused by the widespread use of MTBE as a gasoline additive. Findings suggest the potential of granular activated carbon, minerals, resins, and composites in effectively adsorbing MTBE, providing a basis for future studies to refine these methods (Vakili et al., 2017).

Safety And Hazards

Researchers handling tert-butyl 3-ethynylpiperidine-1-carboxylate should exercise caution due to its potential hazards. Proper protective equipment and handling procedures are essential.


Future Directions

Future research could focus on:



  • Biological Activity : Investigating its interactions with biological targets.

  • Synthetic Modifications : Developing derivatives with improved properties.

  • Applications : Exploring its potential in drug discovery or materials science.


properties

IUPAC Name

tert-butyl 3-ethynylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHRDEPFBAXIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620879
Record name tert-Butyl 3-ethynylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-ethynylpiperidine-1-carboxylate

CAS RN

664362-16-7
Record name tert-Butyl 3-ethynylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-ethynylpiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 1-BOC-3-formylpiperidine (1.46 g, 6.85 mmol) and (diazomethyl) phosphonic acid dimethyl ester (1.79 g, 11.94 mmol) in 50 mL methanol was stirred at ice-bath for 10 min, K2CO3 (1.96 g, 14.2 mmol) was added to the above mixture and stirred at ice-bath for 2 hrs, then stirred at rt overnight. The mixture was evaporated in vacuo, to the residue was added EtOAc and water, the organic layer was separated and water layer was extracted with EtOAc (100 mL×3). The combined organic layers were washed with water and brine successively, dried with Na2SO4, filtered, and the filtrate was evaporated in vacuo to give 1.44 g product as colorless oil (100.0%). 1H NMR (300 MHz, CDCl3) δ: 3.90 (1H, brs), 3.70-3.75 (1H, m), 2.95-3.02 (2H, m), 2.40-2.47 (1H, m), 2.05 (1H, d, J=2.1 Hz), 1.94-1.99 (1H, m), 1.69-1.73 (1H, m), 1.50-1.63 (2H, m), 1.46 (9H, s).
Quantity
1.46 g
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reactant
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1.79 g
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50 mL
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solvent
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Quantity
1.96 g
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 3-(2,2-Dibromo-vinyl)-piperidine-1-carboxylic acid tert-butyl ester (0.15 g, 0.42 mmol) in THF (1 ml) wad added at −78° C., 0.5 ml of n-BuLi 2.5 M in hexane (1.23 mmol). After 1 h at −78° C., the reaction mixture was quenched with 1 ml of water and the aqueous phase was extracted with AcOEt. The combined organic phase was dried over K2CO3, filtered and evaporated to give 80 mg (93%) of 3-Ethynyl-piperidine-1-carboxylic acid tert-butyl ester as a white solid.
Quantity
0.15 g
Type
reactant
Reaction Step One
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1 mL
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solvent
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0.5 mL
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1.23 mmol
Type
reactant
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Synthesis routes and methods IV

Procedure details

To solution of Example 1C (2 g, 9.38 mmol) in methanol (20 mL) was added potassium carbonate (3.89 g, 28.1 mmol) and the mixture was stirred for 30 minutes. Dimethyl 1-diazo-2-oxopropylphosphonate (3.60 g, 18.76 mmol) was added and the mixture was stirred for 12 hours. The mixture was filtered through diatomaceous earth and concentrated to afford crude material which was purified by column chromatography (silica gel, 15% ethyl acetate in hexane) to afford the title compound. 1H NMR (300 MHz, CDCl3): δ 1.41 (s, 9H), 1.55-1.59 (m, 1H), 1.67-1.69 (m, 2H), 1.96-1.99 (m, 1H), 2.06-2.07 (m, 1H), 2.43-2.44 (m, 1H), 2.93-3.02 (m, 2H), 3.69-3.75 (m, 1H), 3.9-4.0 (m, 1H).
Quantity
2 g
Type
reactant
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3.89 g
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20 mL
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3.6 g
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